1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the triazole ring produces amines.
Scientific Research Applications
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Propylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Butylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the triazole ring provides a versatile scaffold for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C7H14N4O2S |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-(3-ethylsulfonylpropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3 |
InChI Key |
HIKNJOJOUNFKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN1C=C(N=N1)N |
Origin of Product |
United States |
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